2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine
Description
Properties
CAS No. |
802919-09-1 |
|---|---|
Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H19N3O2/c1-24-16-8-4-14(5-9-16)18-19(15-6-10-17(25-2)11-7-15)22-23-13-3-12-21-20(18)23/h3-13,20,22H,1-2H3 |
InChI Key |
BQIIFXCCCFHMIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN3C2N=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with an appropriate β-diketone under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2,3-bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Similar compounds in the pyrazolo[1,5-a]pyrimidine family have shown activity against aurora kinases and cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells. Case Study : A study demonstrated that derivatives of this compound inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of approximately 27.6 μM.
Antimicrobial Properties
The antimicrobial potential of 2,3-bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine has also been investigated. Compounds from this class have shown broad-spectrum activity against bacteria and fungi:
- Mechanism of Action : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens. Case Study : In vitro assays indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains.
Anti-inflammatory Effects
Emerging research suggests that this compound may possess anti-inflammatory properties by inhibiting phosphodiesterase enzymes involved in inflammatory pathways:
- Potential Applications : This suggests a role in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
Table 1: Biological Activities of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation. The compound’s ability to interact with these targets is attributed to its unique structural features, which allow it to bind effectively to active sites on proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities influenced by substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Activity: Electron-Donating Groups (e.g., -OCH₃): The 4-methoxy groups in the target compound improve solubility and may stabilize π-π interactions in kinase binding pockets. However, trifluoromethyl (-CF₃) substituents (as in ) enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration . Azo and Amino Groups: Derivatives with azo (N=N) or amino (-NH₂) groups (e.g., ) show antimicrobial activity, likely due to redox activity or hydrogen bonding with microbial enzymes .
Fusion with pyridine or thieno rings (e.g., thieno[2,3-b]pyridines ) expands π-conjugation, altering electronic properties and potency .
Biological Activity Trends :
- Kinase Inhibition : Piperazinyl and pyridinyl substituents (e.g., ) enhance interactions with ATP-binding pockets in kinases, as seen in anticancer assays .
- PDE4 Inhibition : CF₃-substituted derivatives () show marked increases in phosphodiesterase inhibition, attributed to stronger hydrophobic interactions .
Biological Activity
2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The compound can be synthesized through the condensation of 4-methoxyphenylhydrazine with appropriate pyrimidine precursors. Various methods have been reported for synthesizing related pyrazolo-pyrimidine derivatives, which serve as intermediates in the production of this compound.
Antitumor Activity
Research indicates that derivatives of dihydropyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. A study highlighted the synthesis and evaluation of several pyrimidine derivatives, where compounds similar to 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine showed promising results against various cancer cell lines. Specifically, compounds with methoxy substitutions demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .
Antimicrobial Properties
The antimicrobial activity of compounds in the pyrazolo-pyrimidine class has been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a recent study evaluated several pyrano-pyrazole derivatives and found that certain modifications led to increased antibacterial efficacy against Gram-positive and Gram-negative bacteria .
The biological activity of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine may be attributed to its ability to interact with specific molecular targets within cells. Research suggests that these compounds can inhibit key enzymes involved in nucleic acid synthesis and cell proliferation pathways. This mechanism is particularly relevant in cancer treatment where rapid cell division is a hallmark.
Case Studies
Q & A
Q. What are the common synthetic routes for preparing 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine?
Methodological Answer: The synthesis typically involves cyclization of precursor molecules under controlled conditions. A widely adapted method includes:
Precursor Preparation : Start with substituted pyrazole or pyrimidine derivatives. For methoxy-substituted analogs, 4-methoxybenzaldehyde or its equivalents are used to introduce aryl groups .
Cyclization : React precursors (e.g., aminopyrazoles and β-ketoesters) in polar aprotic solvents (e.g., DMF or ethanol) under reflux. Acid catalysts like HCl or acetic acid enhance ring closure .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product.
Q. Key Considerations :
- Electron-donating methoxy groups may require longer reaction times due to reduced electrophilicity.
- Monitor reaction progress via TLC or HPLC to avoid over-cyclization.
Q. Table 1: Synthetic Parameters from Comparable Studies
| Precursors | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxyphenyl derivatives | Ethanol | HCl | 65-72% | |
| Pyrazole + β-ketoester | DMF | AcOH | 58% |
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
Methodological Answer: Structural Confirmation :
Q. Purity Assessment :
Q. Table 2: Crystallographic Data from Comparable Structures
| Compound | Space Group | Unit Cell (Å) | R Factor | Reference |
|---|---|---|---|---|
| Analog with Cl/F substituents | Pbca | a=9.5361, b=15.941, c=24.853 | 0.051 | |
| Methoxy-substituted derivative | P2₁/c | a=10.22, b=12.45, c=14.30 | 0.063 |
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing electron-donating groups (e.g., methoxy) into the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer: Challenge : Methoxy groups reduce electrophilicity, slowing cyclization. Solutions :
Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to activate carbonyl groups .
Solvent Polarity : High-polarity solvents (e.g., DMSO) stabilize transition states.
Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 6 hours under reflux) .
Q. Data Contradiction Note :
Q. How should researchers address contradictory bioactivity data across substituted pyrazolo[1,5-a]pyrimidines?
Methodological Answer: Root Cause Analysis :
Substituent Effects : Methoxy groups enhance solubility but may reduce target binding compared to electron-withdrawing groups (e.g., CF₃). For example, PI3Kβ inhibition drops from IC₅₀ = 12 nM (CF₃-substituted) to 85 nM (methoxy-substituted) .
Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations (1 mM vs. 10 µM) skew results.
Q. Mitigation Strategies :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and measure IC₅₀ values.
- Molecular Docking : Use software like AutoDock to predict binding poses and explain potency differences .
Q. Table 3: Bioactivity Comparison (PI3Kβ Inhibition)
| Substituent | IC₅₀ (nM) | Assay System | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | 85 | HEK293 | |
| 3-CF₃-2-Me-phenyl | 12 | HeLa |
Q. What computational methods predict the interaction of this compound with biological targets?
Methodological Answer: Protocol :
Target Selection : Identify proteins with conserved binding pockets (e.g., PI3Kβ, kinase domains).
Docking Simulations : Use PyMOL or Schrödinger Maestro to model ligand-receptor interactions.
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
Q. Validation :
- Compare predicted binding energies (ΔG) with experimental IC₅₀ values. For example, a ΔG of -9.2 kcal/mol correlates with IC₅₀ = 85 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
